Imatinib hydrochloride

概要

説明

Imatinib hydrochloride is a targeted therapy medication primarily used to treat various types of cancer, including chronic myelogenous leukemia and gastrointestinal stromal tumors . It functions as a tyrosine kinase inhibitor, blocking the action of specific proteins that promote the growth of cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of imatinib hydrochloride involves a convergent approach where key intermediates are coupled using N,N’-carbonyldiimidazole as a condensing agent . The process begins with the preparation of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride . These intermediates are then linked together in a reaction facilitated by N,N’-carbonyldiimidazole in dimethylformamide .

Industrial Production Methods: Industrial production of this compound typically involves the condensation of 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride dihydrochloride with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an organic solvent-free environment, using water as the medium . This method is advantageous as it avoids the use of toxic solvents and results in high yields of the desired product .

化学反応の分析

Types of Reactions: Imatinib hydrochloride undergoes various chemical reactions, including:

Oxidation: Imatinib can be oxidized to form N-desmethyl imatinib, which retains biological activity.

Substitution: The synthesis involves nucleophilic substitution reactions where amine groups react with acyl chlorides.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: Sodium dithionite and sodium hydroxide are used for reducing nitro derivatives.

Substitution: N,N’-carbonyldiimidazole is used as a condensing agent in substitution reactions.

Major Products:

N-desmethyl imatinib: Formed through oxidation and retains similar biological activity.

Amide derivatives: Formed during the synthesis through nucleophilic substitution reactions.

科学的研究の応用

Imatinib hydrochloride has revolutionized cancer treatment and is extensively used in scientific research:

作用機序

Imatinib hydrochloride functions by inhibiting the BCR-ABL tyrosine kinase, an abnormal protein produced by the Philadelphia chromosome in chronic myelogenous leukemia . By binding to the ATP-binding site of the kinase, imatinib prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This inhibition leads to the apoptosis of cancer cells and a reduction in tumor growth .

類似化合物との比較

Uniqueness of Imatinib: Imatinib was the first tyrosine kinase inhibitor to be approved for clinical use and has set the standard for targeted cancer therapies . Its ability to specifically inhibit the BCR-ABL kinase with minimal off-target effects makes it a unique and valuable treatment option .

Imatinib hydrochloride continues to be a cornerstone in cancer therapy and research, providing insights into targeted treatments and the molecular mechanisms of cancer.

生物活性

Imatinib hydrochloride, a potent tyrosine kinase inhibitor (TKI), has revolutionized the treatment of various malignancies, particularly chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its mechanism of action, pharmacokinetics, clinical efficacy, and resistance mechanisms have been extensively studied, leading to significant insights into its biological activity.

Imatinib selectively inhibits several tyrosine kinases, including BCR-ABL, c-KIT, and PDGFRA. The BCR-ABL fusion protein, which is constitutively active in CML, plays a crucial role in leukemogenesis. Imatinib binds to the ATP-binding site of BCR-ABL, stabilizing it in an inactive conformation. This action prevents the phosphorylation of downstream substrates involved in cell proliferation and survival pathways, thereby inducing apoptosis in malignant cells .

Pharmacokinetics

Imatinib is well absorbed following oral administration, with a bioavailability exceeding 90%. It is extensively metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), which can lead to drug-drug interactions that affect its plasma concentration. The drug's half-life ranges from 15 to 20 hours, allowing for once-daily dosing in most cases .

Chronic Myeloid Leukemia (CML)

Imatinib has demonstrated remarkable efficacy in CML treatment. In the landmark IRIS trial, patients receiving imatinib as first-line therapy achieved complete hematologic response (CHR) rates of 95.3% and complete cytogenetic response (CCR) rates of 73.8% at six years . The median overall survival for patients treated with imatinib is significantly higher than historical controls treated with interferon-based regimens.

| Study | Response Rates | Overall Survival |

|---|---|---|

| IRIS Trial | CHR: 95.3%, CCR: 73.8% | High compared to historical controls |

| GIST Studies | Varies by mutation type | Improved outcomes with imatinib |

Gastrointestinal Stromal Tumors (GISTs)

In GISTs, imatinib has shown a clinical benefit rate exceeding 80%, with a median survival of approximately 57 months for patients with metastatic disease . The efficacy is particularly notable in tumors harboring c-KIT mutations.

Resistance Mechanisms

Despite its success, resistance to imatinib can develop through various mechanisms:

- BCR-ABL Mutations : Point mutations in the BCR-ABL gene can alter the binding affinity of imatinib.

- Activation of Alternative Pathways : Tumors may activate compensatory signaling pathways that bypass BCR-ABL inhibition.

- Drug Transporters : Increased expression of drug efflux pumps can reduce intracellular drug concentrations .

Case Studies

- Case Study on CML : A patient with newly diagnosed CML achieved a complete cytogenetic response after three months on imatinib therapy. Follow-up at one year showed sustained response with minimal side effects .

- Case Study on GIST : A patient with metastatic GIST treated with imatinib at 400 mg daily showed significant tumor reduction after eight months, with MRI revealing no detectable liver metastases .

Side Effects

Imatinib is generally well tolerated; however, it is associated with several adverse effects:

- Common Side Effects : Nausea, diarrhea, fluid retention, headache.

- Serious Side Effects : Myelosuppression, liver function abnormalities, heart failure .

| Side Effect | Incidence (%) |

|---|---|

| Nausea | 55-68 |

| Diarrhea | 33-39 |

| Fluid Retention | Common |

| Myelosuppression | <10 |

特性

IUPAC Name |

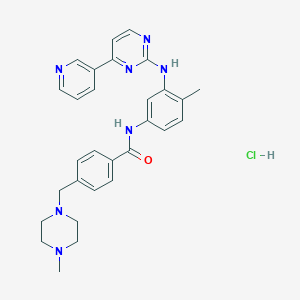

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOCADZZAHSVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。